molecular formula C22H15N5O2S2 B4969213 2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-6-nitro-1,3-benzothiazole

2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-6-nitro-1,3-benzothiazole

Cat. No. B4969213
M. Wt: 445.5 g/mol
InChI Key: DEKRBTAXQCOVLC-UHFFFAOYSA-N
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Description

2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-6-nitro-1,3-benzothiazole is a compound with potential therapeutic applications. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-6-nitro-1,3-benzothiazole is not fully understood. However, it is believed to exert its antimicrobial and antifungal activities by inhibiting the growth of microorganisms and fungi. The compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-6-nitro-1,3-benzothiazole has a low toxicity profile and does not cause significant adverse effects in animal models. The compound has been shown to inhibit the growth of a variety of microorganisms and fungi, including drug-resistant strains. In addition, it has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-6-nitro-1,3-benzothiazole is its broad-spectrum antimicrobial and antifungal activities. It has also been shown to have potential as an anticancer agent. However, the compound has some limitations for lab experiments, including its low solubility in water and its tendency to form aggregates in solution.

Future Directions

There are several potential future directions for the research and development of 2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-6-nitro-1,3-benzothiazole. One direction is to investigate its potential as a fluorescent probe for the detection of metal ions. Another direction is to explore its potential as an anticancer agent in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to optimize its pharmacological properties for therapeutic use.

Synthesis Methods

The synthesis of 2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-6-nitro-1,3-benzothiazole involves the reaction of 6-nitro-1,3-benzothiazole-2-thiol with benzylidene-4-phenyl-4H-1,2,4-triazol-3-thione in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction and yields the desired compound as a yellow solid.

Scientific Research Applications

2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-6-nitro-1,3-benzothiazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antifungal, and anticancer activities. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-[(4-benzyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-6-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O2S2/c28-27(29)17-11-12-18-19(13-17)30-22(23-18)31-21-25-24-20(16-9-5-2-6-10-16)26(21)14-15-7-3-1-4-8-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKRBTAXQCOVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Benzyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-6-nitro-1,3-benzothiazole

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